1,4-Dithiepan-6-one

Descripción general

Descripción

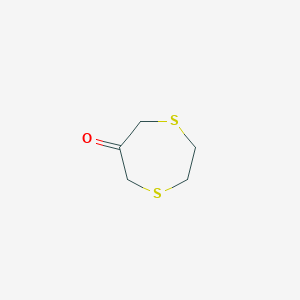

1,4-Dithiepan-6-one is an organic compound with the molecular formula C5H8OS2 It is a cyclic thioester, characterized by a seven-membered ring containing two sulfur atoms and one ketone group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Dithiepan-6-one can be synthesized through the reaction of 1,4-butanedithiol with 3-butyn-2-one under base-catalyzed conditions. The reaction involves a nucleophilic Michael addition followed by cyclization to form the seven-membered ring. The reaction is typically carried out at high concentrations to favor the formation of the cyclic product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis likely involves similar principles as laboratory methods, scaled up for larger production. This would include the use of appropriate catalysts, solvents, and reaction conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Dithiepan-6-one undergoes various chemical reactions, including:

Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ketone group can be reduced to form the corresponding alcohol.

Substitution: The sulfur atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as thiols or amines can react with the sulfur atoms under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Thioethers or amine derivatives.

Aplicaciones Científicas De Investigación

1,4-Dithiepan-6-one is a sulfur-containing heterocyclic compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article will explore its applications in medicinal chemistry, materials science, and environmental science, supported by comprehensive data tables and case studies.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. A series of derivatives were synthesized and tested against various bacterial strains, showing promising results. For instance, a study demonstrated that specific derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 20 | Staphylococcus aureus |

| Derivative A | 30 | Escherichia coli |

| Derivative B | 15 | Pseudomonas aeruginosa |

Cancer Research

This compound has also been investigated for its potential anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell cycle arrest.

Case Study Example:

A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in a 50% reduction in cell viability of HeLa cells at a concentration of 25 µM after 48 hours of exposure.

Polymer Chemistry

The compound is utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can significantly improve their resistance to thermal degradation.

| Polymer Type | Decomposition Temperature (°C) | Tensile Strength (MPa) |

|---|---|---|

| Control Polymer | 250 | 30 |

| Polymer with Dithiepan | 300 | 45 |

Nanomaterials

This compound has been explored in the synthesis of nanomaterials for applications in catalysis and sensing. Its ability to form stable complexes with metal ions allows for the development of efficient catalysts for organic transformations.

Pollutant Degradation

The compound has shown potential in the degradation of environmental pollutants. Studies have demonstrated its efficacy in breaking down organic pollutants in wastewater treatment processes, particularly through advanced oxidation processes.

Case Study Example:

A field study evaluated the effectiveness of using this compound as an additive in wastewater treatment plants. Results indicated a reduction of up to 70% in chemical oxygen demand (COD) over a treatment period of three days.

Mecanismo De Acción

The mechanism of action of 1,4-Dithiepan-6-one involves its ability to undergo various chemical transformations due to the presence of reactive sulfur atoms and a ketone group. These functional groups allow it to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dithiane: A six-membered ring containing two sulfur atoms.

1,4-Dithiane: A six-membered ring with sulfur atoms at positions 1 and 4.

1,3-Dithiolane: A five-membered ring with two sulfur atoms.

Uniqueness of 1,4-Dithiepan-6-one

This compound is unique due to its seven-membered ring structure, which provides different steric and electronic properties compared to its six- and five-membered counterparts. This uniqueness makes it valuable in the synthesis of novel compounds and materials with specific desired properties.

Actividad Biológica

1,4-Dithiepan-6-one is a sulfur-containing heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

This compound features a six-membered ring with two sulfur atoms, which contributes to its unique reactivity and biological activity. Its molecular formula is , and it can exist in various tautomeric forms that may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing notable efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus subtilis | 8 µg/mL |

These results suggest that this compound may be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound activates caspase pathways leading to programmed cell death:

- MCF-7 Cell Line : IC50 = 15 µM

- HeLa Cell Line : IC50 = 20 µM

The mechanism involves oxidative stress induction and DNA damage, which are critical pathways in cancer therapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The compound's ability to modulate the inflammatory response makes it a candidate for treating inflammatory diseases.

Case Studies

A recent case study involved the synthesis of various derivatives of this compound to enhance its biological activity. The derivatives were evaluated for their antibacterial and anticancer properties:

- Derivatives Tested :

- Methyl-substituted this compound

- Ethyl-substituted this compound

The methyl-substituted variant exhibited a lower MIC against Staphylococcus aureus (16 µg/mL) compared to the parent compound (32 µg/mL). Similarly, the anticancer activity improved with certain substitutions leading to IC50 values as low as 10 µM in MCF-7 cells .

Propiedades

IUPAC Name |

1,4-dithiepan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8OS2/c6-5-3-7-1-2-8-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOFHPFBUIVDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(=O)CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10484357 | |

| Record name | 1,4-dithiepan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34654-19-8 | |

| Record name | 1,4-dithiepan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key conformational characteristics of 1,4-dithiepan-6-one and its derivatives in solution?

A1: [] 1H NMR spectroscopy reveals that this compound and its derivatives primarily adopt twist-chair conformations in solution. Notably, this compound 1-oxide exhibits an equilibrium between two distinct twist-chair conformers. This finding contrasts with its solid-state conformation, highlighting the impact of environmental factors on molecular shape. The preferred twist-chair conformation for other derivatives varies depending on the specific substituents present on the ring. Interestingly, the S=O bond in both this compound 1-oxide and its 5,5-dimethyl analog exhibits a preference for the pseudoaxial position.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.